molecular formula C20H19N5O2S B2400212 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1211286-87-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2400212
CAS No.: 1211286-87-1
M. Wt: 393.47
InChI Key: IYCLMMDSDKBHMF-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a novel class of molecule . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various signals corresponding to the different types of protons present in the molecule .

Scientific Research Applications

Synthesis and Characterization

The compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, due to its complex structure, is involved in the synthesis of various heterocyclic compounds. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized through reactions involving methylthio acrylamides and hydrazine hydrate, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR techniques, showcasing the versatility of similar compounds in synthesizing new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antimicrobial Activities

Compounds structurally related to this compound have been explored for their cytotoxic and antimicrobial properties. Pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from similar synthetic pathways, were investigated for their cytotoxicity against human cancer cell lines, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015). Furthermore, novel heterocyclic compounds prepared from related precursors showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitubercular Activity

The design and synthesis of compounds featuring the pyrazolo[4,3-c]pyridine core, similar to the mentioned compound, have led to the identification of novel inhibitors against Mycobacterium tuberculosis pantothenate synthetase. This showcases the application of such compounds in developing antitubercular agents, further emphasizing their significance in medicinal chemistry and drug discovery (Amaroju et al., 2017).

Environmental Applications

Interestingly, compounds structurally related have been utilized in environmental applications, such as the removal of heavy metals from industrial wastes. A study demonstrated the use of a novel magnetic nanoadsorbent modified with a similar compound for the efficient removal of Zn2+ and Cd2+ ions, indicating the utility of such compounds beyond biomedical applications (Zargoosh et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission.

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .

Safety and Hazards

The safety and hazards associated with similar compounds are typically evaluated during the drug discovery process . For instance, the in vitro anti-proliferation evaluation against four human cancer cell lines indicated that most of them exhibited potent cytotoxicity .

Future Directions

The future directions in the research of similar compounds could involve the development of more potent and selective derivatives . For instance, the discovery and development of a novel class of M4 positive allosteric modulators culminated in the discovery of ML293 .

Biochemical Analysis

Biochemical Properties

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits modest potency at the human M4 receptor with an EC50 of 1.3 µM . It has excellent efficacy, as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . This compound is selective versus the other muscarinic subtypes .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with the M4 receptor . The M4 receptor is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the M4 receptor, leading to a leftward shift of the agonist concentration-response curve . This suggests that the compound enhances the activity of the M4 receptor, thereby modulating the downstream signaling pathways .

Temporal Effects in Laboratory Settings

The compound has shown excellent in vivo pharmacokinetic properties in rat studies, with low intravenous clearance and excellent brain exposure .

Dosage Effects in Animal Models

The compound has shown promising results in early in vivo studies .

Metabolic Pathways

Given its interaction with the M4 receptor, it is likely to be involved in cholinergic signaling pathways .

Transport and Distribution

The compound has shown excellent brain exposure in rat studies, suggesting efficient transport across the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the M4 receptor, which is typically localized to the cell membrane

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(23-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-22-24(15)2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCLMMDSDKBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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